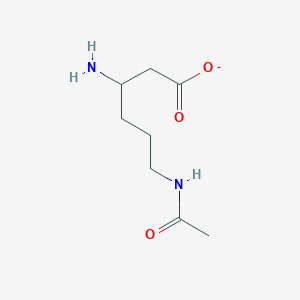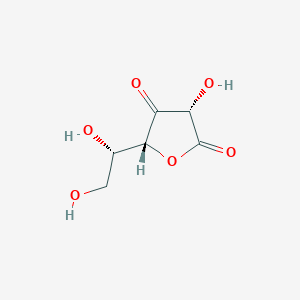
1,7-ジフェニル-4-ヘプテン-3-オン
概要
説明
Synthesis Analysis
The synthesis of compounds similar to 1,7-Diphenyl-4-hepten-3-one, such as 8-phenyl- and 8,8-diphenyl-heptafulvenes, involves specific reactions that enable the formation of the desired molecular structure. These syntheses are characterized by their steps involving electrophilic and nucleophilic reagents reacting at different sites of the system, with reactions such as protonation occurring at specific carbon positions (Komatsu, Fujimori, & Okamoto, 1977).
Molecular Structure Analysis
The molecular structure of 1,7-Diphenyl-4-hepten-3-one and related compounds is crucial for understanding their chemical behavior. The analysis of their structure involves spectroscopic methods and, in some cases, X-ray crystallography to elucidate their geometrical framework, bond lengths, and angles, which are essential for predicting reactivity and interaction with other molecules.
Chemical Reactions and Properties
1,7-Diphenyl-4-hepten-3-one participates in a variety of chemical reactions, showcasing its versatile chemical properties. For instance, compounds with similar structures undergo reactions like [2+2] cycloadditions and exhibit behavior under irradiation, leading to specific product formations without the migration of phenyl groups, which is a common trait in similar chemical structures (Bunce, Taylor, & Holt, 1991).
科学的研究の応用
神経変性疾患の軽減
1,7-ジフェニル-4-ヘプテン-3-オン: は、アルツハイマー病様の病態の軽減に有効性を示しています。 Nrf2経路を活性化することにより、プログラム細胞死の一種であるパイロトーシスを阻害します 。 この化合物は、APP/PS1マウスおよびβ-アミロイド誘導HT22細胞に対する治療効果が研究されており、認知機能障害を軽減し、病理学的損傷を緩和しました .
抗酸化活性
この化合物の酸化ストレス損傷を防止する能力は、特に神経変性疾患の文脈において重要です。 パイロトーシス関連タンパク質のレベルを低下させることで、1,7-ジフェニル-4-ヘプテン-3-オンは神経細胞を酸化ストレスから保護するのに役立ちます .
抗炎症作用
同様に、1,7-ジフェニル-4-ヘプテン-3-オンは、IL-1やIL-18などの炎症性サイトカインの産生を抑制します。 これは、抗炎症剤としての潜在的な用途を示唆しています .
害虫駆除
ショウガ科の植物から抽出された1,7-ジフェニル-4-ヘプテン-3-オンは、コクヌストモドキなどの害虫に対して生物活性を示します。 castaneum 。 この用途は、農業研究や害虫管理戦略において特に役立つ可能性があります。
化学合成
化学の分野では、1,7-ジフェニル-4-ヘプテン-3-オンは、アルカリ性条件下でベンズアルデヒドとアセトフェノンをアルドール縮合させることで合成できます。 このプロセスは、さまざまな化学中間体の作成に不可欠です .
作用機序
Target of Action
The primary target of 1,7-Diphenyl-4-hepten-3-one (C1) is the Nrf2 pathway . This pathway plays a crucial role in neurodegenerative diseases such as Alzheimer’s disease (AD). The compound also targets pyroptosis-related proteins , which are involved in a form of programmed cell death .
Mode of Action
1,7-Diphenyl-4-hepten-3-one interacts with its targets by activating the Nrf2 pathway and inhibiting pyroptosis . When Nrf2 is silenced, the positive effects of C1 in inhibiting pyroptosis are inhibited . This indicates that the compound’s action is dependent on the activation of the Nrf2 pathway.
Biochemical Pathways
The compound affects the Nrf2 pathway and the pyroptosis pathway . Activation of the Nrf2 pathway leads to the inhibition of pyroptosis, thus preventing neuron death, which is a common occurrence in neurodegenerative diseases . The compound also decreases the levels of pyroptosis-related proteins .
Pharmacokinetics
It’s known that the compound can improve the proliferation of β-amyloid (aβ)-induced ht22 cells , suggesting that it may have good bioavailability.
Result of Action
1,7-Diphenyl-4-hepten-3-one has been shown to attenuate cognitive impairment and mitigate pathological damage in APP/PS1 mice, a model for Alzheimer’s disease . It prevents oxidative stress damage and decreases the levels of pyroptosis-related proteins . In vitro experiments showed that C1 can improve the proliferation of Aβ-induced HT22 cells and decrease the levels of pyroptosis-related proteins in them .
Action Environment
It’s worth noting that the compound is a natural diarylheptanoid , suggesting that it may be influenced by factors such as temperature, pH, and light exposure
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1,7-Diphenyl-4-hepten-3-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with the Nrf2 pathway, a critical regulator of cellular antioxidant responses. By activating Nrf2, 1,7-Diphenyl-4-hepten-3-one enhances the expression of antioxidant enzymes, thereby reducing oxidative stress . Additionally, it inhibits pyroptosis, a form of programmed cell death, by decreasing the levels of pyroptosis-related proteins such as NLRP3, GSDMD, and caspase-1 .
Cellular Effects
1,7-Diphenyl-4-hepten-3-one exerts various effects on different cell types and cellular processes. In neuronal cells, it has been found to mitigate Alzheimer’s-like pathology by inhibiting pyroptosis and reducing oxidative stress . This compound also influences cell signaling pathways, particularly the Nrf2 pathway, leading to enhanced antioxidant responses and improved cell survival. Furthermore, 1,7-Diphenyl-4-hepten-3-one affects gene expression by upregulating the expression of antioxidant enzymes .
Molecular Mechanism
The molecular mechanism of 1,7-Diphenyl-4-hepten-3-one involves its interaction with the Nrf2 pathway. By binding to Keap1, a negative regulator of Nrf2, 1,7-Diphenyl-4-hepten-3-one releases Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant genes . This activation leads to increased production of antioxidant enzymes, which protect cells from oxidative damage. Additionally, 1,7-Diphenyl-4-hepten-3-one inhibits the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines and preventing pyroptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,7-Diphenyl-4-hepten-3-one have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to 1,7-Diphenyl-4-hepten-3-one has been found to maintain its neuroprotective effects by continuously activating the Nrf2 pathway and inhibiting pyroptosis . The compound’s stability and degradation rate can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1,7-Diphenyl-4-hepten-3-one vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and reduce oxidative stress in Alzheimer’s disease models . At higher doses, potential toxic effects may be observed, including adverse effects on cellular metabolism and function. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential toxicity .
Metabolic Pathways
1,7-Diphenyl-4-hepten-3-one is involved in various metabolic pathways, particularly those related to antioxidant responses. It interacts with enzymes such as Nrf2 and Keap1, which play essential roles in regulating cellular redox balance . By activating Nrf2, 1,7-Diphenyl-4-hepten-3-one enhances the expression of antioxidant enzymes, thereby modulating metabolic flux and reducing oxidative stress .
Transport and Distribution
Within cells and tissues, 1,7-Diphenyl-4-hepten-3-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its bioavailability and overall efficacy in exerting its biochemical effects .
Subcellular Localization
The subcellular localization of 1,7-Diphenyl-4-hepten-3-one is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with key regulatory proteins such as Nrf2 and Keap1 . This localization allows 1,7-Diphenyl-4-hepten-3-one to modulate gene expression and activate antioxidant responses effectively .
特性
IUPAC Name |
(E)-1,7-diphenylhept-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-6,8-12,14H,7,13,15-16H2/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNMYDZHPMNIEQ-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/C(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79559-59-4 | |
| Record name | 1,7-Diphenyl-4-hepten-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of 1,7-Diphenyl-4-hepten-3-one?
A1: Research suggests that 1,7-Diphenyl-4-hepten-3-one exhibits potential in mitigating Alzheimer's-like pathology by inhibiting pyroptosis, a form of programmed cell death. This effect is attributed to the activation of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. [] Further research is needed to fully elucidate its mechanism of action and explore its therapeutic potential.
Q2: Has 1,7-Diphenyl-4-hepten-3-one demonstrated any feeding deterrent activity against insects?
A2: While not directly studied in the provided research, a closely related compound, 1,7-diphenyl-4-hepten-3-one, demonstrated feeding deterrent activity against Tribolium castaneum (red flour beetle) adults with a feeding deterrent index of 18.94% at a concentration of 1500 ppm. [] This suggests potential applications in insect pest control, although further research is required.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




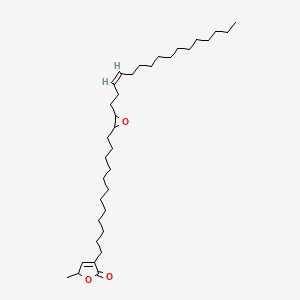


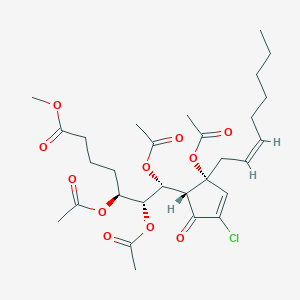
![4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1237453.png)
![methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate](/img/structure/B1237454.png)
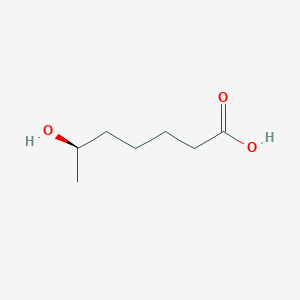
![methyl (11E)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1237462.png)

![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2S,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1237465.png)
